2-Bromo-N-(4-methoxyphenyl)-2-methylpropanamide
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Overview
Description
2-Bromo-N-(4-methoxyphenyl)-2-methylpropanamide is an organic compound with the molecular formula C10H12BrNO2. It is used primarily in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a bromine atom, a methoxyphenyl group, and a methylpropanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(4-methoxyphenyl)-2-methylpropanamide typically involves the reaction of 4-methoxyaniline with bromoacetyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dichloromethane under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(4-methoxyphenyl)-2-methylpropanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, depending on the specific reaction conditions.
Scientific Research Applications
2-Bromo-N-(4-methoxyphenyl)-2-methylpropanamide is utilized in various scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Employed in biochemical assays and as a probe for studying biological pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(4-methoxyphenyl)-2-methylpropanamide involves its interaction with specific molecular targets. The bromine atom and methoxyphenyl group play crucial roles in its reactivity and binding affinity. The compound can modulate biological pathways by interacting with enzymes or receptors, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N-(4-methoxyphenyl)acetamide
- 2-Bromo-N-(4-methoxyphenyl)propanamide
Uniqueness
2-Bromo-N-(4-methoxyphenyl)-2-methylpropanamide is unique due to its specific structural features, including the presence of a methyl group on the propanamide moiety. This structural variation can influence its reactivity and biological activity, distinguishing it from similar compounds .
Properties
IUPAC Name |
2-bromo-N-(4-methoxyphenyl)-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-11(2,12)10(14)13-8-4-6-9(15-3)7-5-8/h4-7H,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDJDOQCLHECGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC=C(C=C1)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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